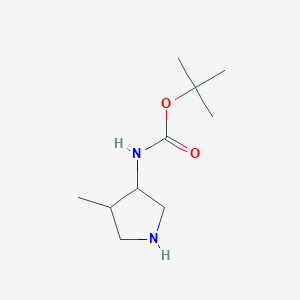
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (4-methylpyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 . It is also known by its IUPAC name, tert-butyl 4-methyl-3-pyrrolidinylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-methylpyrrolidin-3-yl)carbamate” is 1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“tert-Butyl (4-methylpyrrolidin-3-yl)carbamate” is a solid at room temperature . It has a molecular weight of 200.28 . The compound’s InChI code is 1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Tert-Butyl (4-methylpyrrolidin-3-yl)carbamate derivatives have been studied for their unique crystal structures. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family of compounds linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, demonstrating their potential in crystallography and molecular design (Baillargeon et al., 2017).
Hydrogen Bond Analysis
Various carbamate derivatives, including tert-butyl (4-methylpyrrolidin-3-yl)carbamate, have been synthesized and analyzed for their crystallographic properties, emphasizing the interplay of strong and weak hydrogen bonds. These studies provide insights into the molecular environments and interactions of these compounds, useful in the development of new materials and pharmaceuticals (Das et al., 2016).
Synthesis and Drug Intermediates
Tert-Butyl (4-methylpyrrolidin-3-yl)carbamate has been synthesized as an important drug intermediate. An efficient seven-step process was developed for this synthesis from itaconic acid ester, highlighting its role in pharmaceutical manufacturing (Geng Min, 2010).
Enantioselective Synthesis
This compound has been used in the enantioselective synthesis of various chiral substances. The synthesis processes often involve key steps like intramolecular reductive amination, demonstrating the compound's utility in producing chiral building blocks for drug development and other applications (Huanghai Zhou et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate | |
CAS RN |
107610-73-1 | |
| Record name | rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

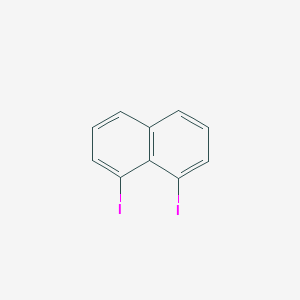
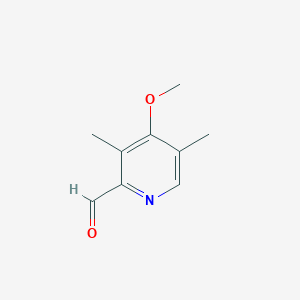
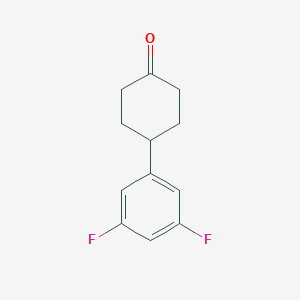
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)
![2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B175178.png)
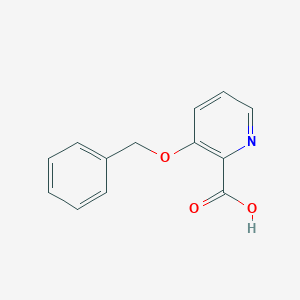
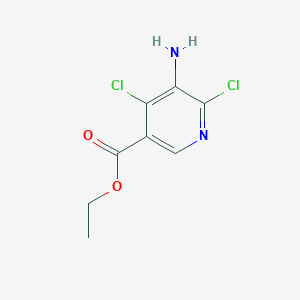
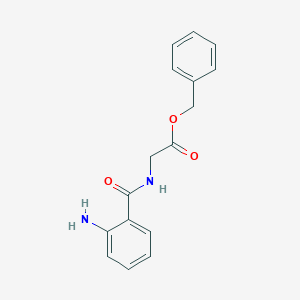
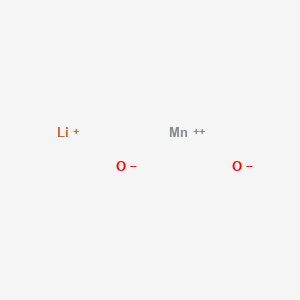
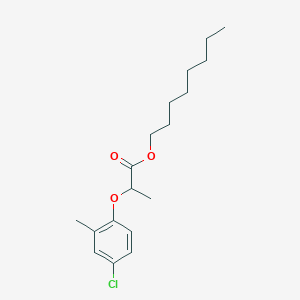
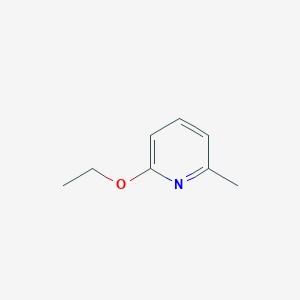
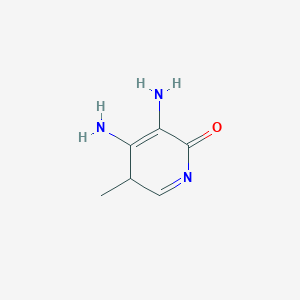
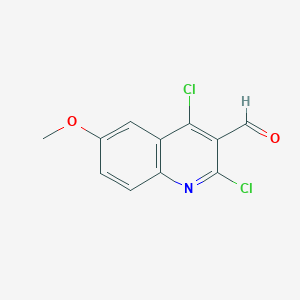
![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)